molecular formula C25H28N2O5S B1671788 Evatanepag CAS No. 223488-57-1

Evatanepag

Cat. No. B1671788
M. Wt: 468.6 g/mol
InChI Key: WOHRHWDYFNWPNG-UHFFFAOYSA-N
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Description

Evatanepag is a monocarboxylic acid . It has been used in trials studying the treatment of Tibial Fractures . It is a small molecule pharmaceutical and is currently being investigated in clinical studies . It is known to target prostaglandin E2 receptor EP2 subtype and prostaglandin E2 receptor EP4 subtype .


Molecular Structure Analysis

Evatanepag has a molecular formula of C25H28N2O5S . The IUPAC name for Evatanepag is 2-[3-[[ (4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid .


Physical And Chemical Properties Analysis

Evatanepag has a molecular weight of 468.6 g/mol . The InChI for Evatanepag is InChI=1S/C25H28N2O5S/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29/h4-15H,16-18H2,1-3H3,(H,28,29) .

Scientific Research Applications

Pharmacokinetics and Drug Interactions

Evatanepag has been a subject of interest in pharmacokinetic studies, focusing on its interactions and behaviors within the body. The 111th Annual Meeting of the American Society for Clinical Pharmacology and Therapeutics discussed pharmacokinetic studies of several investigational drugs, including Evatanepag, highlighting its significance in the field of pharmacokinetics and drug interactions (Veryard, 2010).

Agonist Recognition and Activation Mechanisms

Research on the prostaglandin E2 receptor EP2 subtype, to which Evatanepag acts as an agonist, has provided insights into the drug's selectivity and the G protein coupling mechanism. The study reveals the unconventional activation and G protein coupling of Evatanepag, contributing to the understanding of its potential therapeutic applications for osteoporosis, ocular hypertension, neurodegenerative diseases, and cardiovascular disorders (Qu et al., 2021).

Therapeutic Strategy for Ocular Hypertension

Evatanepag is being exploredas a promising therapeutic strategy for ocular hypertension and related disorders. The drug's role in the prostaglandin E2 receptor EP2 subtype suggests potential effectiveness in treating conditions such as glaucoma by modulating intraocular pressure and improving ocular health (Qu et al., 2021).

Safety And Hazards

Evatanepag is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

2-[3-[[(4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29/h4-15H,16-18H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHRHWDYFNWPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945000
Record name [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evatanepag

CAS RN

223488-57-1
Record name Evatanepag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223488571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evatanepag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12022
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVATANEPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L266R6E31E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Qu, C Mao, P Xiao, Q Shen, YN Zhong, F Yang… - Science …, 2021 - science.org
… Here, we report the cryo–electron microscopy structure of the EP2-G s complex with its endogenous agonist PGE 2 and two synthesized agonists, taprenepag and evatanepag (CP-…
Number of citations: 18 www.science.org
P Seth, N Chatterjee, U Chakraborty, NK Jana - ijmpronline.com
… According to the given parameters the other three drugs- Evatanepag, Tasosartan and Telcagepant were more or less found to have suitable values of the aforementioned parameters. …
Number of citations: 0 ijmpronline.com
MN Sluter, R Hou, L Li, N Yasmen, Y Yu… - Journal of medicinal …, 2021 - ACS Publications
… CP-533536 (evatanepag) and C-9 are EP2 agonists with nonprostanoid structures. AH-6809 is a poorly selective antagonist that inhibits EP1, EP2, and DP1 receptors. …
Number of citations: 20 pubs.acs.org
P Sieber, A Schäfer, R Lieberherr, F Le Goff, M Stritt… - PLoS …, 2018 - journals.plos.org
… The EP 2 receptor selective agonists, ONO–18c, ONO–18k, and evatanepag, as well as the … Evatanepag displayed selectivity and signaling that was comparable to ONO–18k (S3 Table…
Number of citations: 24 journals.plos.org
Q Ma, J Sun, H Wang, C Zhou, C Li, Y Wu, Y Wen… - MedComm, 2023 - Wiley Online Library
… Second, in the present study, Evatanepag, an agonist of the EP2 receptor, was chosen to mediate the action of PGE2 in the AA metabolism pathway. However, the EP receptor family …
Number of citations: 1 onlinelibrary.wiley.com
M Tsuji - FEBS open bio, 2020 - Wiley Online Library
A novel coronavirus [severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2), or 2019 novel coronavirus] has been identified as the pathogen of coronavirus disease 2019. …
Number of citations: 60 febs.onlinelibrary.wiley.com
J Plaza, R Torres, A Urbano, C Picado… - Allergy, Asthma & …, 2020 - ncbi.nlm.nih.gov
Purpose Agonism of the prostaglandin E2 receptor, E-prostanoid receptor 2 (EP2), may represent an alternative protective mechanism in mast cell (MC)-mediated diseases. Previous …
Number of citations: 8 www.ncbi.nlm.nih.gov
D Cebulla, C Van Geffen, S Kolahian - Pharmacology & Therapeutics, 2022 - Elsevier
Asthma is the most common airway chronic disease with treatments aimed mainly to control the symptoms. Adrenergic receptor agonists, corticosteroids and anti-leukotrienes have …
Number of citations: 3 www.sciencedirect.com
A Heeney, AC Rogers, H Mohan, F Mc Dermott… - Prostaglandins & Other …, 2021 - Elsevier
Prostaglandin E 2 (PGE 2 ) is found throughout the gastrointestinal tract in a diverse variety of functions and roles. The recent discovery of four PGE 2 receptor subtypes in intestinal …
Number of citations: 9 www.sciencedirect.com
RNV Krishna Deepak, RK Verma, YD Hartono… - Pharmaceuticals, 2021 - mdpi.com
Great progress has been made over the past decade in understanding the structural, functional, and pharmacological diversity of lipid GPCRs. From the first determination of the crystal …
Number of citations: 13 www.mdpi.com

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